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Cat. No.: B183067 Get Quote

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 3-
(aminomethyl)benzoate

Introduction
Tert-butyl 3-(aminomethyl)benzoate is a bifunctional organic molecule of significant interest

to the chemical and pharmaceutical research communities. Possessing both a nucleophilic

primary amine and a sterically hindered tert-butyl ester, it serves as a versatile building block in

the synthesis of complex molecular architectures. The strategic placement of these functional

groups at the meta position of the benzene ring offers a unique geometric vector for elaborating

chemical structures, making it a valuable intermediate in the development of novel therapeutics

and functional materials.

This technical guide provides a comprehensive overview of the core physical and chemical

properties of tert-butyl 3-(aminomethyl)benzoate. Designed for researchers, medicinal

chemists, and process development scientists, this document synthesizes critical data with

practical insights. We will delve into the compound's structural and physicochemical

characteristics, spectroscopic signature, handling protocols, and the analytical workflows

essential for its quality control. Our objective is to equip the scientific professional with the

foundational knowledge required to confidently and effectively utilize this compound in a

laboratory setting.
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Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of reproducible science. Tert-
butyl 3-(aminomethyl)benzoate is identified by a unique set of identifiers and a distinct

molecular structure that dictates its chemical behavior.

IUPAC Name: tert-butyl 3-(aminomethyl)benzoate[1]

CAS Number: 102638-45-9[1][2][3]

Molecular Formula: C₁₂H₁₇NO₂[1][2][3]

Molecular Weight: 207.27 g/mol [1][2][3][4]

Synonyms: 3-(Aminomethyl)benzoic acid tert-butyl ester, 2-Methyl-2-propanyl 3-

(aminomethyl)benzoate[1][2]

The structure features a benzene ring substituted at positions 1 and 3. The carboxylate group

is esterified with a bulky tert-butyl group, which serves as a common protecting group that can

be removed under acidic conditions. The aminomethyl group provides a primary amine

functionality that is a key site for synthetic modification.

Caption: Molecular Structure of tert-butyl 3-(aminomethyl)benzoate.

Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental conditions,

influencing everything from solvent selection to purification strategy. The data presented below

are compiled from supplier technical sheets and chemical databases.
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Property Value
Significance in Research &
Development

Physical Form
Solid, semi-solid, or liquid

lump[3]

The variable physical state at

room temperature suggests

that purity can greatly affect its

form. Handling may require a

spatula for solids or a pipette

for viscous liquids.

Molecular Weight 207.27 g/mol [1][2][3][4]

Essential for all stoichiometric

calculations in reaction

planning and for mass

spectrometry analysis.

Density 1.052 ± 0.06 g/cm³ (at 20°C)[2]

Useful for converting between

mass and volume. Its density,

being slightly greater than

water, has implications for

aqueous workups where it may

not form the upper layer.

Solubility
Slightly soluble in water (1.8

g/L at 25°C)[2]

Limited aqueous solubility is

typical for organic esters. It is

expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and methanol. This

dictates solvent choices for

reactions and purification.

Boiling Point
~311.8 ± 25.0 °C at 760 mmHg

(Predicted)[5]

The high predicted boiling

point indicates that purification

by distillation requires high

vacuum to prevent thermal

decomposition.

XLogP3-AA 1.6[1] This value indicates moderate

lipophilicity, suggesting good

solubility in a range of organic
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solvents and providing a basis

for selecting the mobile phase

in chromatography.

Topological Polar Surface Area 52.3 Å²[1]

This value suggests the

molecule has moderate

polarity, which is a key

parameter for predicting its

chromatographic behavior and

cell permeability in drug design

contexts.

Spectroscopic and Analytical Characterization
Unambiguous confirmation of a chemical's identity is achieved through spectroscopic analysis.

Each technique provides a unique fingerprint of the molecular structure.
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Technique Expected Observations

¹H NMR

Aromatic Protons (4H): Complex multiplet

signals expected between δ 7.2-8.0 ppm.

Aminomethyl Protons (-CH₂-NH₂): A singlet

around δ 3.8-4.0 ppm. Amine Protons (-NH₂): A

broad singlet (exchangeable with D₂O) around δ

1.5-2.5 ppm. tert-Butyl Protons (-C(CH₃)₃): A

sharp singlet integrating to 9H around δ 1.5-1.6

ppm.

¹³C NMR

Ester Carbonyl (C=O): Signal around δ 165-166

ppm. Aromatic Carbons: Multiple signals

between δ 125-135 ppm. Quaternary tert-Butyl

Carbon: Signal around δ 80-81 ppm.

Aminomethyl Carbon (-CH₂-): Signal around δ

45-46 ppm. tert-Butyl Methyl Carbons (-CH₃): A

single signal around δ 28 ppm.

Infrared (IR)

N-H Stretch: A broad band around 3300-3400

cm⁻¹ (primary amine). Aromatic C-H Stretch:

Signals just above 3000 cm⁻¹. Aliphatic C-H

Stretch: Signals just below 3000 cm⁻¹. C=O

Stretch (Ester): A strong, sharp band around

1710-1720 cm⁻¹. C-O Stretch (Ester): A strong

band around 1250-1300 cm⁻¹.

Mass Spectrometry

Exact Mass: 207.125928785 Da[1]. [M+H]⁺:

208.13321 Da. The fragmentation pattern would

likely show a characteristic loss of the tert-butyl

group (57 Da) or isobutylene (56 Da).

Purification Workflow: A Practical Protocol
Achieving high purity is critical for subsequent synthetic steps and biological assays. Given its

moderate polarity, flash column chromatography on silica gel is the most common and effective

method for purifying tert-butyl 3-(aminomethyl)benzoate.
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Step-by-Step Column Chromatography Protocol
Slurry Preparation: The crude product is dissolved in a minimal amount of dichloromethane

(DCM) or the initial mobile phase. A small amount of silica gel is added to this solution, and

the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This dry-

loading technique prevents band broadening and improves separation.

Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the

initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The causality here is to

create a homogenous stationary phase bed, which is crucial for achieving sharp, well-

resolved bands.

Loading: The prepared dry-loaded sample is carefully added to the top of the packed silica

bed. A thin layer of sand is added on top to prevent disturbance of the sample layer during

solvent addition.

Elution: The separation is initiated with a low-polarity mobile phase. The polarity is gradually

increased by adding a more polar solvent like ethyl acetate or methanol containing a small

amount of a basic modifier like triethylamine (e.g., 1%). The triethylamine is critical to prevent

the basic amine group from tailing on the acidic silica gel, ensuring a symmetrical peak

shape.

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer

Chromatography (TLC) to identify those containing the pure product. The relevant fractions

are then combined.

Solvent Removal: The solvent is removed from the combined pure fractions using a rotary

evaporator to yield the purified tert-butyl 3-(aminomethyl)benzoate.
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Preparation

Chromatography Analysis & Isolation

Crude Product Dissolve in minimal DCM Adsorb onto Silica Gel Evaporate Solvent Dry-Loaded Sample

Load Sample onto ColumnPack Silica Gel Column Elute with Gradient Solvent
(e.g., Hexane/EtOAc + 1% TEA) Collect Fractions Analyze Fractions by TLC Combine Pure Fractions Remove Solvent (Rotovap) Pure Product

Click to download full resolution via product page

Caption: Standard workflow for purification by flash column chromatography.

Safe Handling, Storage, and Stability
Adherence to safety protocols is non-negotiable in a research environment. The following

guidelines are based on available Safety Data Sheets (SDS).

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses,

a lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or a chemical

fume hood to avoid inhaling dust or vapors.[6][7] Avoid contact with skin and eyes, as the

compound is classified as a skin and eye irritant.[6][7] Wash hands thoroughly after handling.

[6]

Storage: For long-term stability, the compound should be stored in a tightly sealed container

in a freezer at temperatures under -20°C.[3] It is recommended to store it under an inert

atmosphere (e.g., Argon or Nitrogen) and protected from light to prevent degradation.[3]

Stability & Incompatibilities: The compound is generally stable under recommended storage

conditions. However, it is incompatible with strong oxidizing agents and strong acids. The

tert-butyl ester is sensitive to strong acidic conditions, which will cleave it to isobutylene and

the corresponding carboxylic acid. The primary amine can react with various electrophiles.

Conclusion
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Tert-butyl 3-(aminomethyl)benzoate is a foundational building block whose utility is directly

linked to its distinct physical and chemical properties. Its moderate polarity, defined

spectroscopic fingerprint, and the orthogonal reactivity of its amine and protected ester

functionalities make it an asset in multi-step organic synthesis. A thorough understanding of its

solubility, stability, and chromatographic behavior, as detailed in this guide, is paramount for its

successful application. By leveraging this knowledge, researchers can ensure the integrity of

their starting materials, streamline purification processes, and ultimately accelerate the pace of

innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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